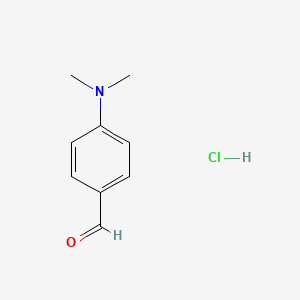![molecular formula C10H13ClN6O6S B1252873 [5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B1252873.png)
[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate
Overview
Description
Dealanylascamycin, also known as AT265, AT-265, or Antibiotic AT 265, is a nucleoside antibiotic produced by the bacterium Streptomyces sp. JCM9888. This compound exhibits broad-spectrum antibacterial activity against various gram-positive and gram-negative bacteria, as well as eukaryotic Trypanosoma . It is structurally characterized by an unusual 5′-O-sulfonamide moiety attached to an adenosine nucleoside .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dealanylascamycin is typically isolated from the fermentation broth of Streptomyces sp. The fermentation process involves culturing the bacterium in an organic medium at 27°C. The fermentation broth is then filtered, and the mycelium is extracted with acetone. The extract is combined with the culture filtrate and passed through a column of Dowex 50WX8 (H), which is eluted with 0.5 N NH₄OH . The antibiotics are purified through a series of chromatographies on charcoal, Diaion HP-10, Sephadex LH-20, and Avicel cellulose . The final products are separated by cellulose chromatography and further purified by silicic acid chromatography .
Industrial Production Methods
Industrial production of dealanylascamycin follows similar fermentation and purification processes but on a larger scale. The optimization of fermentation conditions, such as nutrient composition, pH, and temperature, is crucial for maximizing yield. Advanced chromatographic techniques and automated systems are employed to ensure high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Dealanylascamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the 5′-O-sulfonamide moiety and the adenosine nucleoside structure allows it to participate in these reactions under specific conditions .
Common Reagents and Conditions
Oxidation: Dealanylascamycin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide moiety using reagents like sodium azide or thiol compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted sulfonamide compounds .
Scientific Research Applications
Dealanylascamycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside antibiotics and their chemical properties.
Biology: Researchers utilize dealanylascamycin to investigate its antibacterial and antiprotozoal activities, as well as its effects on cellular processes.
Mechanism of Action
Dealanylascamycin exerts its effects by inhibiting protein synthesis in bacteria. It targets the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This leads to the inhibition of bacterial growth and ultimately cell death . The compound’s unique 5′-O-sulfonamide moiety plays a crucial role in its binding to the ribosome and its antibacterial activity .
Comparison with Similar Compounds
Dealanylascamycin is similar to other nucleoside antibiotics, such as ascamycin and blasticidin S. it is unique due to its broad-spectrum activity and the presence of the 5′-O-sulfonamide moiety . Other similar compounds include:
Ascamycin: Shares a similar structure but has a more limited spectrum of activity.
Blasticidin S: Another nucleoside antibiotic with antifungal properties, primarily used in agriculture.
Dealanylascamycin’s broad-spectrum activity and unique structural features make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN6O6S/c11-10-15-7(12)4-8(16-10)17(2-14-4)9-6(19)5(18)3(23-9)1-22-24(13,20)21/h2-3,5-6,9,18-19H,1H2,(H2,12,15,16)(H2,13,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUGCRSKMUFKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COS(=O)(=O)N)O)O)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


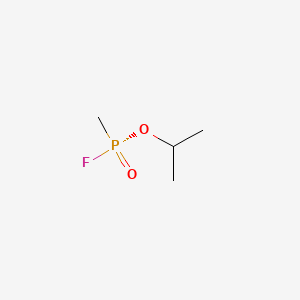
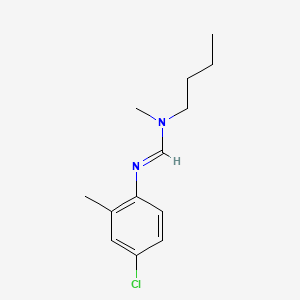
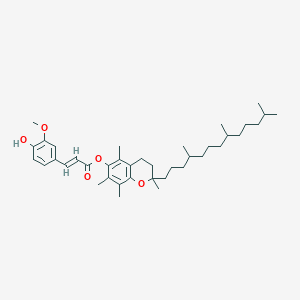



![8H-cyclopenta[a]acenaphthylene](/img/structure/B1252803.png)
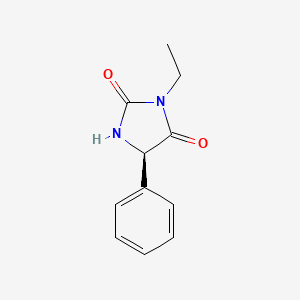
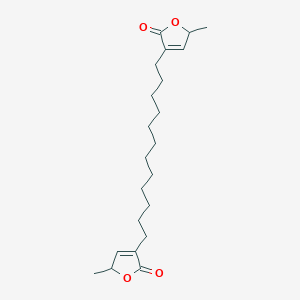
![(12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone](/img/structure/B1252807.png)
![[(1R,2R,4S,7R,8S,11R,12R,13S,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B1252808.png)
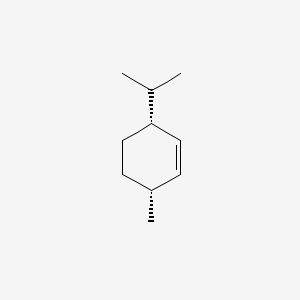
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252812.png)
